Phenyl(piperidin-4-yl)methanone

Descripción general

Descripción

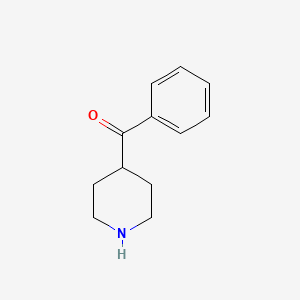

Phenyl(piperidin-4-yl)methanone is an organic compound with the molecular formula C12H15NO. It consists of a phenyl group attached to a piperidine ring via a methanone linkage. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenyl(piperidin-4-yl)methanone can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

Phenyl(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives or carboxylic acids.

Reduction: Formation of phenyl(piperidin-4-yl)methanol.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Phenyl(piperidin-4-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for neurological and psychiatric disorders.

Mecanismo De Acción

The mechanism of action of phenyl(piperidin-4-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and enzyme inhibition .

Comparación Con Compuestos Similares

Phenyl(piperidin-4-yl)methanone can be compared with other similar compounds, such as:

Phenyl(piperidin-3-yl)methanone: Differing in the position of the piperidine ring attachment.

Phenyl(piperidin-2-yl)methanone: Another positional isomer with distinct chemical properties.

Phenyl(piperidin-4-yl)ethanone: Featuring an ethanone linkage instead of methanone, affecting its reactivity and applications.

This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.

Actividad Biológica

Phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is gaining attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, highlighting key findings from various studies, including case studies and data tables.

Overview of Biological Activity

The benzoylpiperidine fragment is recognized as a privileged structure in drug development, owing to its presence in numerous bioactive compounds. It exhibits a wide range of pharmacological effects, including:

- Anti-cancer

- Anti-psychotic

- Anti-thrombotic

- Anti-arrhythmic

- Anti-tubercular

- Anti-parasitic

- Anti-diabetic

- Neuroprotective

These properties make it a versatile scaffold for the design of new therapeutic agents .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. For example:

- Inhibition of Monoacylglycerol Lipase (MAGL) : Compounds derived from this fragment have shown potent inhibition of MAGL, an enzyme involved in the endocannabinoid system. A notable compound displayed an IC50 value of 80 nM, indicating high potency and selectivity against other enzymes and cannabinoid receptors .

- Antimycobacterial Activity : In studies targeting Mycobacterium tuberculosis, derivatives of this compound demonstrated significant antibacterial properties, with Minimum Inhibitory Concentrations (MIC) ranging from 6.3 to 23 µM. This highlights its potential as a lead compound for developing new anti-tubercular drugs .

- Neuroprotective Effects : The compound's ability to modulate neuroinflammatory pathways suggests its potential in treating neurodegenerative diseases. Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anti-Cancer Activity

A series of benzoylpiperidine derivatives were synthesized and evaluated for their anti-cancer activity against various human cancer cell lines. One compound exhibited an IC50 value ranging from 7.9 to 92 µM across different cancer types, demonstrating significant growth inhibition .

Case Study 2: Anti-Tubercular Activity

In a high-throughput screening against Mycobacterium tuberculosis, several derivatives were identified with promising activity. For instance, the compound with a p-tert-butylphenyl group showed improved potency with an MIC of 2.0 µM compared to initial hits .

Table 1: Biological Activities of this compound Derivatives

| Compound ID | Activity Type | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Compound 19 | MAGL Inhibition | 0.84 | |

| Compound 20 | MAGL Inhibition | 0.080 | |

| 4PP-1 | Anti-tubercular | 6.3 | |

| 4PP-2 | Anti-tubercular | 2.0 | |

| Compound A | Anti-cancer | 7.9 - 92 |

Synthetic Strategies

The synthesis of this compound derivatives typically involves:

- Substitution Reactions : Modifications at various positions on the piperidine ring to enhance biological activity.

- Functional Group Incorporation : Adding polar groups to improve solubility and metabolic stability while retaining efficacy.

The design strategies focus on balancing lipophilicity and hydrophilicity to optimize pharmacokinetic profiles .

Propiedades

IUPAC Name |

phenyl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRCHUGHUHZNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280277 | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37586-22-4 | |

| Record name | 37586-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes phenyl(piperidin-4-yl)methanone a "privileged structure" in drug discovery?

A1: The this compound fragment, also known as the benzoylpiperidine fragment, appears in numerous bioactive molecules with diverse therapeutic applications []. Its presence in drugs targeting cancer, psychosis, thrombosis, and other conditions highlights its versatility. This fragment exhibits metabolic stability and acts as a potential bioisostere of the piperazine ring, making it a promising foundation for designing new drugs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.